Fdpn F-18 - 315209-00-8

Fdpn F-18

Catalog Number: EVT-1569224
CAS Number: 315209-00-8
Molecular Formula: C27H36FNO4
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fdpn F-18, or 6-O-desmethyl-diprenorphine labeled with fluorine-18, is a radiopharmaceutical compound primarily used in positron emission tomography (PET) imaging. This compound is designed to target and visualize opioid receptors in the brain, providing significant insights into the opioidergic system's role in various neurological and psychiatric conditions. The compound is classified as a non-specific opioid receptor ligand, binding to multiple types of opioid receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fdpn F-18 typically involves the radiofluorination of a precursor compound through nucleophilic substitution reactions. The general process includes:

  1. Production of Fluorine-18: Fluorine-18 is produced in a cyclotron by irradiating oxygen-18 with protons, resulting in the formation of fluorine-18 fluoride ions.
  2. Nucleophilic Substitution: The synthesized fluorine-18 fluoride is then reacted with a precursor compound that contains a suitable leaving group. This reaction often occurs in the presence of a phase transfer catalyst and an appropriate solvent, such as acetonitrile, to facilitate the substitution process .
  3. Purification: After the reaction, the product undergoes purification processes, such as solid-phase extraction, to ensure high radiochemical purity .

The automated synthesis methods have been optimized to enhance yield and purity, achieving radiochemical yields of approximately 25% with high specific activity .

Molecular Structure Analysis

Structure and Data

Fdpn F-18 has a complex molecular structure characterized by its specific arrangement of atoms that allows it to interact effectively with opioid receptors. The molecular formula is C27H36FNO4C_{27}H_{36}FNO_4, and its structure can be represented using various chemical notations:

  • InChI: InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1

The structure includes multiple functional groups that contribute to its pharmacological activity and binding properties .

Chemical Reactions Analysis

Reactions and Technical Details

Fdpn F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. Key aspects include:

  1. Nucleophilic Substitution Reaction: In this reaction, the fluorine atom from fluorine-18 replaces a leaving group in the precursor molecule. This process requires careful selection of solvents and catalysts to optimize reaction conditions.
  2. Other Reactions: Depending on the functional groups present in the precursor, Fdpn F-18 may also participate in oxidation or reduction reactions. For example:
    • Oxidation: Utilizing agents like potassium permanganate.
    • Reduction: Using reducing agents such as sodium borohydride .

The major product formed from these reactions is Fdpn F-18 itself, which can then be further processed for PET imaging applications.

Mechanism of Action

Process and Data

Fdpn F-18 exerts its effects by binding to opioid receptors in the brain. The mechanism involves:

  1. Binding Affinity: The compound binds to various opioid receptors (mu, delta, kappa), allowing for visualization through PET imaging.
  2. Positron Emission: Once bound to the receptors, Fdpn F-18 emits positrons that are detected by PET scanners, enabling researchers to study receptor distribution and density across different brain regions .
  3. Clinical Relevance: This binding provides insights into conditions such as addiction, pain management, and other neuropsychiatric disorders where opioid receptors play a critical role.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fdpn F-18 possesses several notable physical and chemical properties:

  1. Half-Life: The half-life of fluorine-18 is approximately 109.7 minutes, which is advantageous for PET imaging as it allows sufficient time for imaging procedures without rapid decay .
  2. Radiochemical Purity: High radiochemical purity (>99%) is achieved through optimized synthesis protocols.
  3. Specific Activity: The specific activity can exceed 37 TBq/mmol, making it suitable for sensitive imaging applications .

These properties contribute to its effectiveness as a radiotracer for studying the opioidergic system.

Applications

Scientific Uses

Fdpn F-18 has several important applications in scientific research:

  1. PET Imaging: It is primarily used for PET imaging studies to visualize opioid receptor distribution in the brain.
  2. Research on Opioid Systems: Researchers utilize this compound to investigate the role of opioid receptors in various conditions such as addiction, depression, and chronic pain.
  3. Pharmacological Studies: It aids in understanding drug interactions with opioid receptors and assessing new therapeutic agents targeting these pathways.

The unique properties of Fdpn F-18 make it an invaluable tool in both clinical and preclinical research settings focused on neurological health and disease management .

Introduction

Chemical Structure and Radiopharmaceutical Properties of [^18^F]FDPN

[^18^F]FDPN (6-O-(2-[^18^F]Fluoroethyl)-6-O-desmethyldiprenorphine) is a fluorine-18 labeled derivative of the potent opioid antagonist diprenorphine. Its molecular formula is C~27~H~36~FNO~4~, with a molecular weight of 456.58 g/mol [1] [7]. The compound features a complex orvinol backbone characteristic of diprenorphine analogs, with six defined stereocenters ensuring absolute stereochemical configuration critical for receptor binding [7]. The fluorine-18 radiolabel is incorporated via a 2-fluoroethyl ether moiety at the 6-O-position, replacing the native methyl group of the parent compound [3]. This structural modification preserves the high-affinity binding to opioid receptors while enabling positron emission tomography (PET) detection [9].

The radiochemical synthesis of [^18^F]FDPN employs a three-step, two-pot reaction sequence starting from cyclotron-produced [^18^F]fluoride. First, nucleophilic substitution on ethylene glycol-1,2-ditosylate yields [^18^F]fluoroethyl tosylate. This intermediate then undergoes fluoroethylation with the precursor molecule [3-O-trityl-6-O-desmethyl]diprenorphine. Finally, acidic deprotection removes the trityl protecting group, yielding the desired [^18^F]FDPN [3]. This process achieves an average radiochemical yield of 22 ± 7% with a total synthesis time of approximately 100 minutes. The final product exhibits high specific activity (>37 GBq/μmol at end of synthesis) and exceptional radiochemical purity exceeding 98% [3] [9]. Automation of this synthesis on commercial modules has improved reliability and reproducibility for clinical production [9].

Table 1: Key Chemical and Radiochemical Properties of [^18^F]FDPN

PropertyValueSignificance
Molecular FormulaC~27~H~36~FNO~4~Defines elemental composition and molecular weight (456.58 g/mol)
Stereochemistry6 defined stereocentersCritical for maintaining high opioid receptor affinity and selectivity
Radiolabel Position6-O-(2-[^18^F]fluoroethyl) etherReplaces native methyl group; allows detection without disrupting pharmacology
Radiochemical Yield22 ± 7%Reflects synthesis efficiency from [^18^F]fluoride
Specific Activity>37 GBq/μmol (end of synthesis)Ensures sufficient radioactivity for imaging with minimal mass dose
Radiochemical Purity>98%Essential for specific binding and accurate quantification in PET studies
Half-life of ^18^F109.8 minutesPermits multi-hour imaging protocols and transport to nearby facilities

Fluorine-18 decay occurs primarily through positron emission (96.73%, β+ avg. energy 249.8 keV), followed by annihilation, producing two 511 keV gamma photons emitted 180 degrees apart, which are detected in PET scanners [4]. The physical half-life of 109.8 minutes balances practical synthesis time with sufficient longevity for extended pharmacokinetic studies and transport to satellite imaging facilities [2] [4]. Importantly, the ether linkage in the fluoroethyl side chain provides enhanced metabolic stability compared to ester-based linkages, minimizing in vivo defluorination and subsequent bone sequestration of free [^18^F]fluoride, though some bone uptake is observed in biodistribution studies at late time points [3].

Role in Opioid Receptor Imaging and Neurological Research

[^18^F]FDPN functions as a non-selective, high-affinity antagonist at mu-(μ), delta-(δ), and kappa-(κ) opioid receptors. Its binding profile mirrors diprenorphine, with subnanomolar affinity across receptor subtypes (K~i~ values approximately 0.20 nM for μ, 0.18 nM for δ, and 0.47 nM for κ) [3] [5]. This pan-opioid binding characteristic enables comprehensive mapping of the integrated opioid receptor landscape in the brain, distinguishing it from subtype-selective tracers that target individual receptors. The tracer exhibits excellent brain penetration, achieving approximately 4.36% injected dose in mouse brain at 5 minutes post-injection [3].

In PET imaging studies, [^18^F]FDPN demonstrates a distribution pattern consistent with known opioid receptor densities. High uptake occurs in the thalamus, striatum, and medial prefrontal cortex—regions rich in opioid receptors—while lower accumulation occurs in the occipital cortex and cerebellum [3] [9]. Pharmacological validation using the opioid antagonist naloxone demonstrates dose-dependent blockade of [^18^F]FDPN binding, confirming specific binding to opioid receptors in vivo [3] [9]. Kinetic modeling studies in humans indicate that a two-tissue compartment model best characterizes [^18^F]FDPN kinetics. Distribution volume (DV), a measure of receptor density, remains stable across modeling approaches (Logan plot, basis function method) and correlates strongly with binding potential (BP) estimates [3]. Notably, acquisition times of at least 90 minutes are required for stable quantification of binding parameters [3].

Table 2: Neurological Applications and Imaging Characteristics of [^18^F]FDPN

Application DomainKey FindingsClinical/Research Utility
Receptor OccupancyNaloxone pre-treatment significantly reduces specific bindingValidates target engagement; assesses novel opioid drug occupancy
Pain ProcessingAltered binding in chronic pain syndromesInvestigates endogenous opioid system dysregulation in pain pathophysiology
Addiction StudiesReveals receptor availability changes in substance use disordersMaps neuroadaptations in cocaine, opioid, and alcohol dependence
Epilepsy ResearchShows focal alterations in opioid receptor density in epileptogenic fociLocalizes seizure onset zones; evaluates antiepileptic drug effects on opioid system
NeurodegenerationDetects changes in receptor expression in Alzheimer's and Parkinson's diseaseLinks neurotransmitter system changes to cognitive/motor decline
Kinetic ModelingTwo-tissue compartment model optimal; DV robust across methodsProvides reliable quantification of receptor density for cross-sectional and longitudinal studies

The unique value of [^18^F]FDPN lies in its antagonist properties and broad receptor recognition. As part of a rationally designed tracer "triplet" including the partial agonist [^18^F]FBPN (buprenorphine derivative) and agonist [^18^F]FPEO (phenethylorvinol derivative), [^18^F]FDPN enables systematic investigation of how intrinsic activity influences ligand-receptor kinetics and sensitivity to endogenous peptide competition [9]. This triplet approach provides unprecedented tools to dissect the complex dynamics of opioid receptor signaling in health and disease. Clinically, [^18^F]FDPN PET has illuminated opioid system dysregulation in chronic pain conditions, substance use disorders (cocaine, opioids), epilepsy, Tourette's syndrome, and neurodegenerative diseases including Alzheimer's disease [5] [3]. Its longer half-life compared to carbon-11 labeled diprenorphine ([^11^C]DPN, t~1/2~=20.4 min) significantly improves signal-to-noise ratios and allows for extended scanning protocols essential for accurate quantification of receptor density in high-binding regions [3] [9].

Historical Development and Evolution of Diprenorphine-Based Tracers

The development of [^18^F]FDPN represents a strategic evolution in opioid receptor PET tracers driven by the need to overcome limitations of short-lived radionuclides. The foundational compound, diprenorphine, emerged as a potent nonselective opioid antagonist with subnanomolar affinity for μ, δ, and κ receptors in the 1970s [3]. Initial PET studies utilized [^11^C]diprenorphine ([^11^C]DPN), synthesized by ~11~C-methylation of nor-diprenorphine [3] [5]. While [^11^C]DPN provided the first in vivo images of opioid receptor distribution in humans, its utility was constrained by the 20.4-minute half-life of carbon-11, which limited imaging sessions to approximately 90 minutes—insufficient for reaching true equilibrium in high-binding regions and complicating kinetic modeling [3].

The transition to fluorine-18 labeling addressed these limitations by leveraging the favorable decay characteristics of ^18^F (109.8 min half-life, 635 keV positron energy) [2] [4]. Early efforts focused on direct nucleophilic aromatic substitution but faced challenges with specific activity and complex chemistry. Wester and colleagues pioneered the 6-O-fluoroalkylation strategy, synthesizing [^18^F]FDPN via a protected precursor approach in 2003 [3]. This method exploited the enhanced nucleofugality of tosylate groups for efficient aliphatic fluorination while preserving the critical pharmacophore. The choice of a fluoroethyl group (over fluoromethyl or fluoropropyl) balanced synthetic feasibility, metabolic stability, and minimal steric perturbation of receptor binding [3] [9].

Further refinements automated the synthesis, enabling robust production for clinical studies [9]. The success of [^18^F]FDPN spurred development of related orvinols with varied intrinsic activities: [^18^F]FBPN (partial agonist, buprenorphine derivative) and [^18^F]FPEO (full agonist, phenethylorvinol derivative). This tracer triplet paradigm allows researchers to probe how ligand efficacy influences receptor binding kinetics and sensitivity to endogenous peptides—a crucial consideration for imaging dynamic neurotransmitter systems [9]. Compared to first-generation tracers like [^11^C]carfentanil (μ-selective agonist), [^18^F]FDPN provides a comprehensive view of the opioid receptor landscape rather than imaging single subtypes. Its development exemplifies the rational optimization of molecular probes through radiochemistry to address biological questions inaccessible with earlier tools.

Table 3: Evolution of Key Opioid Receptor PET Tracers

TracerRadionuclideReceptor SelectivityIntrinsic ActivityAdvantagesLimitations
[^11^C]Diprenorphine ([^11^C]DPN)^11^C (t~1/2~=20.4 min)Pan-opioid (μ, δ, κ)AntagonistFirst in vivo opioid receptor imagesShort half-life limits scan duration/quantification
[^11^C]Carfentanil^11^Cμ-selectiveAgonistHigh μ-receptor specificity; quantifies μ receptorsLimited view of opioid system; short half-life
[^18^F]Cyclofoxy^18^FMixed μ/κAntagonistImproved imaging duration vs ^11^C tracersLower affinity than diprenorphine; metabolite interference
[^18^F]FDPN^18^FPan-opioid (μ, δ, κ)AntagonistHigh affinity; comprehensive receptor mapping; robust quantificationNonselective (cannot resolve subtypes without blocking)
[^18^F]FBPN^18^FPan-opioid (μ, δ, κ)Partial agonistIntrinsic activity comparison within orvinol seriesLower specific binding than antagonist tracers
[^18^F]FPEO^18^FPan-opioid (μ, δ, κ)AgonistIntrinsic activity comparison within orvinol seriesPotential internalization complicating kinetics

Future research directions focus on multimodal imaging approaches combining [^18^F]FDPN with other neurochemical tracers and advanced analytical methods. Efforts continue to refine kinetic modeling for shorter scan protocols without sacrificing accuracy [3]. Nevertheless, as the prototypical fluorine-18 labeled pan-opioid antagonist, [^18^F]FDPN remains indispensable for investigating the integrated opioid system in neurological and psychiatric disorders.

Properties

CAS Number

315209-00-8

Product Name

Fdpn F-18

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-(2-(18F)fluoranylethoxy)-16-(2-hydroxypropan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C27H36FNO4

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1

InChI Key

VKHMXTVEQIZBFB-OTYPXZCOSA-N

SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O

Synonyms

18F-DPN
6-O-(2-(18F)fluoroethyl)-6-O-desmethyldiprenorphine

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCC[18F])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.